5-Tert-butil-1,3-oxazolidin-2-ona

Descripción general

Descripción

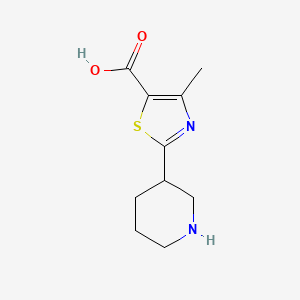

5-Tert-butyl-1,3-oxazolidin-2-one is an organic compound. It is related to 3-tert-Butyl-5-(chloromethyl)-1,3-oxazolidin-2-one, which has the linear formula C8H14O2N1Cl1 .

Synthesis Analysis

The synthesis of oxazolidin-2-ones derivatives has been carried out starting from urea and ethanolamine reagents using microwave irradiation in a chemical paste medium . An efficient, versatile, and practical gram-scale preparation of oxazolidinone, imidazolidinone, and dioxolanone has been achieved .Molecular Structure Analysis

The linear formula of a related compound, 3-tert-Butyl-5-(chloromethyl)-1,3-oxazolidin-2-one, is C8H14O2N1Cl1 .Chemical Reactions Analysis

Oxazolidin-2-ones undergo various reactions. For instance, a palladium-catalyzed N-arylation of 2-oxazolidinones with aryl bromides provides 3-aryl-2-oxazolidinones in good yields . The nature of aryl bromides, phosphine ligands, bases, and solvents strongly affects the reaction outcome .Aplicaciones Científicas De Investigación

Síntesis Estereoselectiva

5-Tert-butil-1,3-oxazolidin-2-ona se utiliza en la síntesis estereoselectiva de los auxiliares quirales de Evans . Estos auxiliares se utilizan en condensaciones aldólicas asimétricas, un proceso clave en la producción de muchos productos farmacéuticos .

Actividad Antibacteriana

Este compuesto ha mostrado una prometedora actividad antibacteriana. Por ejemplo, se ha probado contra cepas de Staphylococcus aureus aisladas de animales con infecciones de mastitis . Esto sugiere posibles aplicaciones en medicina veterinaria y salud animal.

Hidrólisis Asimétrica

This compound puede someterse a hidrólisis asimétrica con enzimas y microorganismos . Este proceso se puede utilizar para producir agentes betabloqueantes ópticamente activos, que son importantes en el tratamiento de enfermedades cardiovasculares .

Grupo Protector en Síntesis

La porción 2-oxazolidinona de this compound puede actuar como un grupo protector para la funcionalidad de la etanolamina en la síntesis de ciertos compuestos . Esto es particularmente útil en la

Mecanismo De Acción

Target of Action

Oxazolidinone derivatives have been known to exhibit antibacterial activity , suggesting that their targets could be bacterial proteins or enzymes.

Mode of Action

This interaction could potentially inhibit the growth and proliferation of bacteria .

Biochemical Pathways

Given the antibacterial activity of oxazolidinone derivatives , it can be inferred that the compound may interfere with essential biochemical pathways in bacteria, leading to their death or inhibition of growth.

Result of Action

Given the antibacterial activity of oxazolidinone derivatives , it can be inferred that the compound may lead to the death or growth inhibition of bacteria.

Safety and Hazards

Propiedades

IUPAC Name |

5-tert-butyl-1,3-oxazolidin-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H13NO2/c1-7(2,3)5-4-8-6(9)10-5/h5H,4H2,1-3H3,(H,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JLPRBQMYSHJULR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

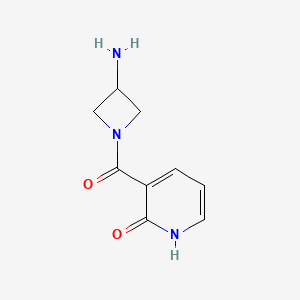

CC(C)(C)C1CNC(=O)O1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H13NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

143.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-[(2,6-Difluorophenyl)methyl]azetidin-3-amine](/img/structure/B1466709.png)

![1-[(3,5-Dimethyl-1,2-oxazol-4-yl)methyl]azetidin-3-amine](/img/structure/B1466713.png)

![2-(4-Methylpyridin-2-yl)-2,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-amine](/img/structure/B1466714.png)

![1-[(2,4-Dimethylphenyl)methyl]azetidin-3-amine](/img/structure/B1466720.png)

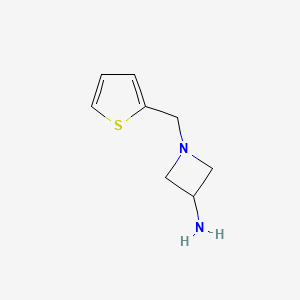

![1-[(Thiophen-3-yl)methyl]azetidin-3-amine](/img/structure/B1466722.png)

![1-[(4-Ethoxyphenyl)methyl]azetidin-3-amine](/img/structure/B1466724.png)